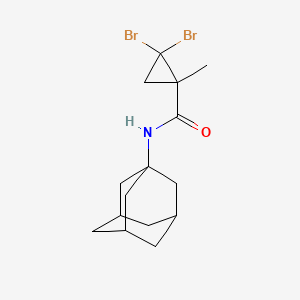![molecular formula C14H11Cl2N3O2 B6063083 7-(2,3-dichlorobenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063083.png)
7-(2,3-dichlorobenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2,3-dichlorobenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 7-(2,3-dichlorobenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is not fully understood. However, studies suggest that it works by inhibiting certain enzymes that are involved in the growth of cancer cells and inflammation in the body. It also works by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
7-(2,3-dichlorobenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation in the body, and inhibit the growth of bacteria and fungi. It has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One advantage of using 7-(2,3-dichlorobenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one in lab experiments is its potential to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. This makes it a versatile compound that can be used in various types of experiments. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for the study of 7-(2,3-dichlorobenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action and identify specific pathways that it targets. This could lead to the development of more targeted therapies for cancer and inflammation. Another direction is to study its potential as an antimicrobial agent and develop new antibiotics that are more effective against bacterial and fungal infections. Additionally, research could be done to explore its potential as an antioxidant and its ability to protect cells from damage caused by free radicals.
合成方法
The synthesis of 7-(2,3-dichlorobenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves the reaction of 2,3-dichlorobenzoyl chloride with 5,6,7,8-tetrahydro-4H-pyrido[3,4-d]pyrimidin-4-one in the presence of a base. The reaction takes place at room temperature, and the product is obtained in good yield.
科学研究应用
7-(2,3-dichlorobenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in the body. Additionally, it has been studied for its antimicrobial properties and has shown potential in inhibiting the growth of bacteria and fungi.
属性
IUPAC Name |
7-(2,3-dichlorobenzoyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-10-3-1-2-9(12(10)16)14(21)19-5-4-8-11(6-19)17-7-18-13(8)20/h1-3,7H,4-6H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSOQMIHRYPSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC=N2)C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-dichlorobenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-amino-N-(2-methoxyphenyl)-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B6063010.png)

![7-(4-isopropylbenzyl)-2-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6063029.png)
![2-[2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B6063035.png)
![ethyl 5-[3-(benzyloxy)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063038.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B6063050.png)
![N~1~-(3,5-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6063055.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl){[5-(methoxymethyl)-2-furyl]methyl}methylamine](/img/structure/B6063059.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6063069.png)
![4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B6063076.png)
![N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B6063097.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6063098.png)
![2-isopropyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6063101.png)
![1-ethyl-4-(3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6063111.png)